molecular formula C23H25F3N4O2 B2537883 N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 922991-66-0

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Cat. No.: B2537883
CAS No.: 922991-66-0
M. Wt: 446.474
InChI Key: LYNLVGWFJBZJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The trifluoromethyl group (CF3) is a common functional group in organic chemistry with the formula -CF3. The methoxyethyl group (-OCH2CH3) is an ether group, which in general refers to a compound containing an oxygen atom connected to two alkyl or aryl groups .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some piperazine derivatives are used as antiparasitic drugs, while others have psychoactive properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Some piperazine derivatives can be harmful if ingested or inhaled, and may cause irritation to the skin and eyes .

Properties

IUPAC Name

N-[1-(2-methoxyethyl)indol-3-yl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O2/c1-32-14-13-30-16-20(19-7-2-3-8-21(19)30)27-22(31)29-11-9-28(10-12-29)18-6-4-5-17(15-18)23(24,25)26/h2-8,15-16H,9-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNLVGWFJBZJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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